

CC-90003: Application Notes and Protocols for In Vitro Cell Culture Assays

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Compound of Interest		
Compound Name:	CC-90003	
Cat. No.:	B15610410	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-90003 is a potent and irreversible inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway. [1] This pathway is frequently dysregulated in various cancers, making it a critical target for therapeutic intervention. CC-90003 has demonstrated significant anti-proliferative activity in preclinical models, particularly in tumors harboring BRAF and KRAS mutations. [2][3] It selectively binds to ERK1/2 with IC50 values in the nanomolar range, leading to the inhibition of downstream signaling and subsequent cell cycle arrest and apoptosis in cancer cells. [4] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of CC-90003 in cell culture models.

Mechanism of Action

CC-90003 is an orally available, irreversible inhibitor that covalently binds to a cysteine residue within the ATP binding site of ERK1 and ERK2.[4] This covalent modification prevents the activation of ERK-mediated signal transduction pathways, which are crucial for tumor cell proliferation, differentiation, and survival.[1] The inhibition of ERK1/2 phosphorylation disrupts the entire MAPK/ERK cascade, a central signaling pathway that integrates extracellular signals to regulate a wide array of cellular processes.



Quantitative Data Summary

The following tables summarize the in vitro efficacy of **CC-90003** across various parameters and cell lines.

Table 1: Kinase Inhibitory Activity of CC-90003

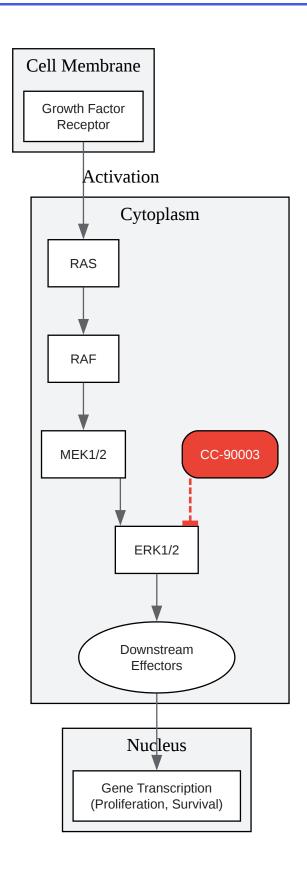
Target	IC50 (nM)	Assay Type	Reference
ERK1	10-20	Biochemical	
ERK2	10-20	Biochemical	

Table 2: Anti-proliferative Activity of CC-90003 in Cancer Cell Lines

Cell Line	Cancer Type	Mutation Status	GI50 (μM)	Reference
HCT-116	Colorectal Cancer	KRAS G13D	< 1	[3]
A375	Melanoma	BRAF V600E	< 1	[2]
Various	BRAF-mutant cancers	BRAF	< 1 (in 25 of 27 cell lines)	[3]
Various	KRAS-mutant cancers	KRAS	< 1 (in 28 of 37 cell lines)	[3]

Signaling Pathway Diagram





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Caption: The MAPK/ERK signaling pathway and the inhibitory action of CC-90003.



Experimental Protocols Cell Viability Assay (3-Day Proliferation Assay)

This protocol is designed to assess the anti-proliferative effects of **CC-90003** on cancer cell lines.

Materials:

- Cancer cell lines of interest
- · Complete cell culture medium
- CC-90003 stock solution (in DMSO)
- 96-well clear-bottom black plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
- Plate reader with luminescence detection capabilities

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed 3,000 cells per well in 90 μL of complete medium in a 96-well plate.
 - Incubate overnight at 37°C in a 5% CO2 incubator.
- Compound Treatment:
 - Prepare a serial dilution of CC-90003 in complete medium. A 9-point, 3-fold dilution series is recommended. Include a DMSO vehicle control.
 - Add 10 μL of the diluted compound or vehicle to the respective wells.



- Establish a "Day 0" plate by adding a cell viability reagent to one plate immediately after seeding to represent the initial cell number.
- Incubation:
 - Incubate the treated plates for 72 hours at 37°C in a 5% CO2 incubator.
- Data Acquisition:
 - Equilibrate the plate and the cell viability reagent to room temperature.
 - Add the cell viability reagent to each well according to the manufacturer's instructions.
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the DMSO control.
 - Calculate the GI50 (concentration for 50% growth inhibition) using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol detects apoptosis in cells treated with **CC-90003** using flow cytometry.

Materials:

- Cancer cell lines
- · Complete cell culture medium
- CC-90003 stock solution (in DMSO)
- 6-well plates



- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI) solution
- 1X Binding Buffer
- Flow cytometer

Procedure:

- Cell Treatment:
 - Seed cells in 6-well plates and allow them to adhere overnight.
 - Treat cells with various concentrations of CC-90003 and a DMSO vehicle control for the desired time (e.g., 24, 48 hours).
- · Cell Harvesting:
 - Collect both adherent and floating cells.
 - Wash the cells twice with ice-cold PBS.
- Staining:
 - Resuspend 1-5 x 10⁵ cells in 100 μL of 1X Binding Buffer.
 - \circ Add 5 μ L of Annexin V-FITC and 5 μ L of PI solution.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μL of 1X Binding Buffer to each tube.
- Flow Cytometry:
 - Analyze the stained cells by flow cytometry within one hour.
 - Use unstained and single-stained controls for compensation and to set gates.



 Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Western Blotting for ERK1/2 Phosphorylation

This protocol is used to determine the effect of **CC-90003** on the phosphorylation status of ERK1/2.

Materials:

- Cancer cell lines
- · Complete cell culture medium
- CC-90003 stock solution (in DMSO)
- · 6-well plates
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-β-actin).
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

Procedure:



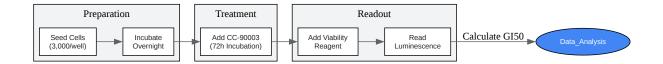
Cell Lysis:

- Treat cells with CC-90003 as required.
- Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
- Scrape the cells and collect the lysate.
- Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer:
 - Load equal amounts of protein (20-30 μg) onto an SDS-PAGE gel.
 - Run the gel to separate the proteins by size.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:
 - Incubate the membrane with ECL substrate.



- Capture the chemiluminescent signal using an imaging system.
- Stripping and Re-probing:
 - To assess total ERK1/2 and the loading control, the membrane can be stripped and reprobed with the respective primary antibodies.

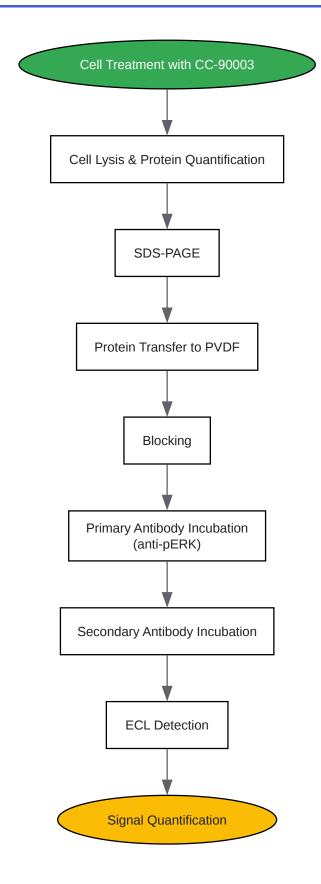
Experimental Workflow Diagrams



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Caption: Workflow for the **CC-90003** cell viability assay.





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Caption: Workflow for Western blot analysis of ERK phosphorylation.



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